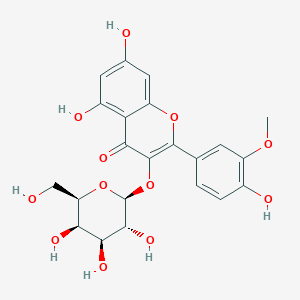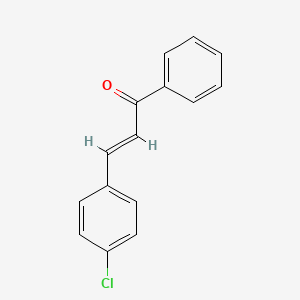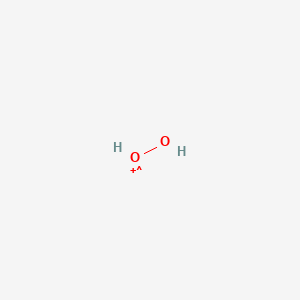
Dioxidaniumyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxidaniumyl is an inorganic radical cation.
Applications De Recherche Scientifique
1. Antioxidant Activity Analysis
Dioxidaniumyl, as an oxidizing agent, plays a significant role in studies related to antioxidant activities. For instance, in the food engineering and medical fields, various tests are employed to determine antioxidant activity, which often involves reactions with oxidizing agents similar to this compound. These tests include the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, which are crucial in assessing the kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
2. Copper Oxygenases and Reactive Species
Research on this compound extends to its interaction with copper-based systems in enzymes. Studies focus on understanding the mechanisms of O2-activation, particularly in enzymes that use copper as a catalyst for oxygen activation. These include tyrosinase, a copper-based enzyme involved in melanin biosynthesis. Modeling these copper enzymes helps in understanding the reactivity and structure of this compound-based compounds (Serrano-Plana et al., 2015).
3. Clinical Applications of Chemiluminescence
In clinical research, this compound-related compounds are used in chemiluminescent assays for their sensitivity and dynamic range. These assays are instrumental in protein and nucleic acid blotting, microarray-based assays, and monitoring reactive oxygen species. They are also used in detecting reactions for substances separated by various analytical techniques like HPLC and capillary electrophoresis (Kricka, 2003).
4. Environmental Applications
This compound is also studied for its environmental applications, particularly in the treatment of contaminants like polychlorinated biphenyls (PCBs). The supercritical water oxidation (SCWO) process, which utilizes the oxidizing properties of this compound compounds, is a method for treating transformer oil contaminated with PCBs. This research is crucial for understanding the environmental impact and efficiency of such processes (Kim et al., 2010).
Propriétés
Formule moléculaire |
H2O2+ |
|---|---|
Poids moléculaire |
34.015 g/mol |
InChI |
InChI=1S/H2O2/c1-2/h1-2H/q+1 |
Clé InChI |
QLOMDXCKVWDSAC-UHFFFAOYSA-N |
SMILES canonique |
O[OH+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



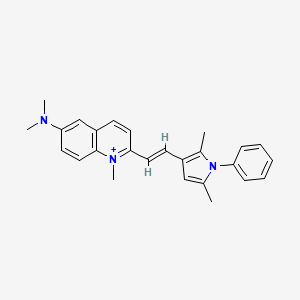
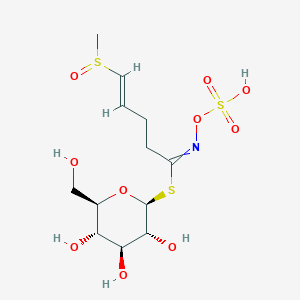
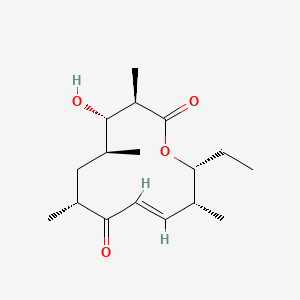
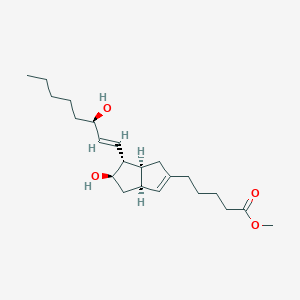

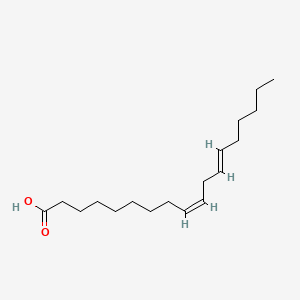

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)

